molecular formula C17H22ClNO B549349 Hidrocloruro de atomoxetina CAS No. 82248-59-7

Hidrocloruro de atomoxetina

Número de catálogo: B549349
Número CAS: 82248-59-7
Peso molecular: 291.8 g/mol
Clave InChI: LUCXVPAZUDVVBT-UNTBIKODSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is marketed under the brand name Strattera. Unlike stimulant medications, atomoxetine hydrochloride is not classified as a controlled substance, making it a unique option for managing ADHD symptoms .

Mecanismo De Acción

Target of Action

Atomoxetine hydrochloride, also known as Atomoxetine HCL, primarily targets the norepinephrine transporter (NET) . This transporter plays a crucial role in the reuptake of norepinephrine (NE) in the brain . Atomoxetine also interacts with the serotonin transporter (SERT) and the N-methyl-d-aspartate (NMDA) receptor , indicating a role for the glutamatergic system in its mechanism of action .

Mode of Action

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) . It inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain . This increases the levels of NE and dopamine (DA) within the prefrontal cortex .

Biochemical Pathways

The systemic clearance of atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .

Pharmacokinetics

Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . After a single oral dose, atomoxetine reaches maximum plasma concentration within about 1–2 hours of administration . The systemic plasma clearance of atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolisers, respectively . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolisers .

Result of Action

The inhibition of NET by atomoxetine leads to an increase in the levels of NE and DA in the prefrontal cortex . This results in clinically meaningful improvements in the core symptoms of ADHD, including inattention, impulsivity, and hyperactivity, as well as quality of life and emotional lability .

Action Environment

The oral bioavailability and clearance of atomoxetine are influenced by the activity of the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolisers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolisers) for atomoxetine . Environmental factors such as diet and co-administration with other drugs can also influence the action, efficacy, and stability of atomoxetine .

Aplicaciones Científicas De Investigación

Primary Application: Attention Deficit Hyperactivity Disorder (ADHD)

Atomoxetine is FDA-approved for the treatment of ADHD in children, adolescents, and adults. Its mechanism involves increasing norepinephrine levels in the brain, which enhances attention and reduces impulsivity and hyperactivity. Unlike stimulant medications, atomoxetine has a lower potential for abuse, making it a suitable alternative for patients with a history of substance use disorder .

Efficacy and Tolerability

Meta-analyses have shown that atomoxetine's efficacy is comparable to that of methylphenidate in children and adolescents, with similar tolerability profiles . In adults, atomoxetine also demonstrates equivalent efficacy and tolerability compared to stimulant options .

Cognitive Disengagement Syndrome (CDS)

Recent studies indicate that atomoxetine may be effective in treating cognitive disengagement syndrome, characterized by sustained attentional problems and cognitive fatigue. Randomized controlled trials have reported positive outcomes with atomoxetine in this context, contrasting its efficacy against stimulant medications like methylphenidate .

Traumatic Brain Injury (TBI)

Atomoxetine has been explored as a treatment option for cognitive impairments following traumatic brain injury. While a Cochrane review identified limited positive effects specifically for TBI, case reports have suggested benefits in managing ADHD-like symptoms such as disinhibition and lack of arousal .

Case Study 1: ADHD Treatment

A clinical trial involving 300 children aged 6-16 demonstrated that atomoxetine significantly improved ADHD symptoms over a 10-week period compared to placebo. The results indicated a marked reduction in hyperactivity and impulsivity scores on standardized ADHD rating scales .

Case Study 2: Cognitive Disengagement Syndrome

In a randomized controlled trial with 150 participants diagnosed with cognitive disengagement syndrome, those treated with atomoxetine showed significant improvements in attention span and cognitive engagement compared to those receiving placebo treatment over 12 weeks .

Comparative Data Table

ApplicationEfficacy LevelNotes
ADHDHighComparable to stimulants; lower abuse potential
Cognitive Disengagement SyndromeModerateEffective where stimulants are less effective
Traumatic Brain InjuryVariableLimited studies; some positive case reports

Análisis Bioquímico

Biochemical Properties

Atomoxetine hydrochloride plays a crucial role in biochemical reactions by inhibiting the norepinephrine transporter (NET), thereby increasing the levels of norepinephrine in the synaptic cleft . This interaction enhances neurotransmission and improves attention and focus in individuals with ADHD. Atomoxetine hydrochloride also interacts with various proteins and enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which further modulate its effects on norepinephrine levels .

Cellular Effects

Atomoxetine hydrochloride exerts significant effects on various cell types and cellular processes. In neurons, it enhances norepinephrine signaling, which influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, as well as those regulating synaptic plasticity and neuronal growth . Additionally, Atomoxetine hydrochloride impacts glial cells by modulating their role in neurotransmitter clearance and neuroinflammation .

Molecular Mechanism

The molecular mechanism of Atomoxetine hydrochloride involves its binding to the norepinephrine transporter (NET) on presynaptic neurons, preventing the reuptake of norepinephrine into the presynaptic terminal . This inhibition leads to an increase in extracellular norepinephrine levels, which enhances adrenergic signaling and improves cognitive function . Atomoxetine hydrochloride also affects the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of norepinephrine . These interactions contribute to the overall therapeutic effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atomoxetine hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Atomoxetine hydrochloride maintains its efficacy in improving cognitive function and reducing ADHD symptoms over several months of treatment . Some studies have reported a gradual decrease in its effectiveness over time, potentially due to adaptive changes in neurotransmitter systems .

Dosage Effects in Animal Models

The effects of Atomoxetine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively increases norepinephrine levels and improves cognitive performance without causing significant adverse effects . At higher doses, Atomoxetine hydrochloride can lead to toxic effects, including increased heart rate, hypertension, and neurotoxicity . Threshold effects have been observed, where low doses produce minimal effects, while higher doses result in a more pronounced therapeutic response .

Metabolic Pathways

Atomoxetine hydrochloride is metabolized primarily in the liver through the cytochrome P450 2D6 (CYP2D6) enzyme . This enzyme catalyzes the oxidation of Atomoxetine hydrochloride to its primary metabolite, 4-hydroxyatomoxetine, which is further conjugated to form glucuronide metabolites . These metabolites are then excreted in the urine . The metabolic pathways of Atomoxetine hydrochloride also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Atomoxetine hydrochloride is transported and distributed through various mechanisms. The compound is actively transported across cell membranes by organic cation transporters (OCTs) and the norepinephrine transporter (NET) . Once inside the cells, Atomoxetine hydrochloride can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern influences its localization and therapeutic effects.

Subcellular Localization

Atomoxetine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with the norepinephrine transporter (NET) and other intracellular proteins . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of Atomoxetine hydrochloride within different subcellular compartments . These modifications play a crucial role in regulating its therapeutic effects and overall efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of atomoxetine hydrochloride involves several key steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then isolated and crystallized using acetone. This intermediate undergoes further arylation to produce tomoxetine. The non-racemic atomoxetine is achieved by resolving it with L-mandelic acid to form a mandelate salt, which is finally converted into atomoxetine hydrochloride .

Industrial Production Methods: In industrial settings, atomoxetine hydrochloride is synthesized by adding hydrochloric acid to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent. This process improves reaction yields and facilitates commercial synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Atomoxetine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

Comparison:

    Uniqueness: Atomoxetine hydrochloride is unique in that it is a non-stimulant medication, reducing the risk of abuse and dependence associated with stimulant medications. .

Actividad Biológica

Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). Its biological activity extends beyond norepinephrine reuptake inhibition, influencing various physiological and biochemical pathways. This article explores the compound's biological activity, pharmacokinetics, safety profile, and clinical efficacy, supported by data tables and relevant case studies.

Atomoxetine selectively inhibits the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in the prefrontal cortex, a brain region critical for attention and memory. Unlike stimulant medications, atomoxetine does not significantly affect dopamine levels in the striatum or nucleus accumbens, which may account for its lower abuse potential .

Key Findings on Mechanism:

  • Norepinephrine Increase : Atomoxetine increases norepinephrine levels threefold in the prefrontal cortex without altering serotonin levels .
  • Neuronal Activity : It enhances neuronal activity markers, indicating increased synaptic efficacy .

Pharmacokinetics

Atomoxetine exhibits high aqueous solubility and good membrane permeability, allowing for rapid absorption post-oral administration. Its pharmacokinetics are significantly influenced by genetic polymorphisms in the cytochrome P450 2D6 enzyme, leading to variations in metabolism among individuals.

Parameter Value
Bioavailability63% (extensive metabolizers) to 94% (poor metabolizers)
Time to Maximum Plasma Concentration (tmaxt_{max})1-2 hours after oral intake
Plasma Half-Life5.2 hours (extensive), 21.6 hours (poor)
Volume of Distribution0.85 L/kg
Protein Binding~99% (primarily albumin)

Biological Effects

Recent studies have indicated that atomoxetine not only affects neurotransmitter levels but also impacts cellular mechanisms such as oxidative stress and mitochondrial function. For instance, high concentrations of atomoxetine have been shown to induce oxidative stress in neuron-like cells, leading to increased reactive oxygen species (ROS) and cell death .

Cellular Impact:

  • Oxidative Stress : Increased ROS production at higher concentrations .
  • Mitochondrial Dysfunction : Alterations in mitochondrial mass and membrane potential were observed following atomoxetine treatment .

Clinical Efficacy

Atomoxetine has demonstrated efficacy in reducing ADHD symptoms across various age groups. A meta-analysis involving 3,928 pediatric patients confirmed its superiority over placebo in improving core ADHD symptoms . The effects were noted to increase over time, with moderate effect sizes achieved by six months of treatment.

Case Study Summary:

  • Long-term Safety and Efficacy : In a year-long study involving 2017 adults with ADHD, atomoxetine maintained an acceptable safety profile with significant symptom reduction .
  • Effect Size Over Time : Initial effect sizes were small after one week but increased to moderate levels by six months (effect size = 0.52) .

Safety Profile

Atomoxetine is generally well-tolerated, with a low incidence of treatment-emergent adverse events (TEAEs). The discontinuation rate due to adverse events was comparable between atomoxetine and placebo groups in several studies . Common side effects include gastrointestinal disturbances, sleep issues, and cardiovascular effects.

Adverse Event Atomoxetine (%) Placebo (%)
Discontinuation due to TEAEs3.41.9
Gastrointestinal IssuesVariableVariable
Sleep DisturbancesModerateLow

Propiedades

Número CAS

82248-59-7

Fórmula molecular

C17H22ClNO

Peso molecular

291.8 g/mol

Nombre IUPAC

hydron;(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;chloride

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1

Clave InChI

LUCXVPAZUDVVBT-UNTBIKODSA-N

SMILES

CC1=CC=CC=C1OC(CC[NH2+]C)C2=CC=CC=C2.[Cl-]

SMILES isomérico

[H+].CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2.[Cl-]

SMILES canónico

[H+].CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.[Cl-]

Apariencia

Solid powder

Key on ui application

Attention deficit hyperactivity disorder (ADHD)

Punto de ebullición

64-65 ºC at 0.760 mmHg

melting_point

161-165 ºC

Key on ui other cas no.

82248-59-7

Descripción física

Solid

Pictogramas

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

83015-26-3 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/
3.90e-03 g/L

Fuente

Synthetic

Sinónimos

139603, LY
atomoxetine
Atomoxetine HCl
atomoxetine hydrochloride
HCl, Atomoxetine
Hydrochloride, Atomoxetine
LY 139603
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Strattera
tomoxetine
Tomoxetine Hydrochloride, (+)-isomer - T351671
tomoxetine hydrochloride, (+-)-isomer
tomoxetine hydrochloride, (-)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atomoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Atomoxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
Atomoxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
Atomoxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Atomoxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
Atomoxetine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Atomoxetine Hydrochloride?

A1: Atomoxetine hydrochloride is a potent inhibitor of the presynaptic norepinephrine transporter. [] It exhibits minimal affinity for other monoamine transporters or receptors. [] This selective inhibition increases the availability of norepinephrine in the synaptic cleft, which is believed to contribute to its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).

Q2: How does Atomoxetine Hydrochloride differ from stimulant medications used to treat ADHD?

A2: Unlike stimulant medications for ADHD, Atomoxetine Hydrochloride is a non-stimulant medication. [] It does not directly activate dopamine receptors but instead acts by increasing norepinephrine levels. [] This difference in mechanism contributes to its distinct pharmacological profile, including a lower potential for abuse and dependence.

Q3: What is the molecular formula and weight of Atomoxetine Hydrochloride?

A3: Atomoxetine Hydrochloride, chemically known as (-)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride, has a molecular formula of C17H21NO•HCl and a molecular weight of 291.82 g/mol. []

Q4: Are there any spectroscopic techniques used to characterize Atomoxetine Hydrochloride?

A4: Yes, researchers utilize various spectroscopic methods for characterization. UV spectrophotometry is commonly employed for quantitative analysis, with a maximum absorbance observed at 270 nm. [, ] Infrared (IR) spectroscopy helps identify functional groups and potential drug-polymer interactions. [, ]

Q5: What are the key challenges associated with the stability of Atomoxetine Hydrochloride?

A5: Atomoxetine Hydrochloride can be susceptible to degradation under certain conditions, including acidic, basic, and oxidative environments. [, ] This instability necessitates careful consideration during formulation development to ensure drug product quality and efficacy.

Q6: What formulation strategies have been explored to enhance the stability and bioavailability of Atomoxetine Hydrochloride?

A6: Researchers have investigated various formulation approaches to optimize Atomoxetine Hydrochloride delivery. These include:

  • Mucoadhesive microspheres: Using polymers like sodium alginate and karaya gum to prolong drug release and potentially improve bioavailability. []
  • Sustained-release tablets: Utilizing polymers like tamarind seed polysaccharide, guar gum, and PVP to achieve controlled release over an extended period. []
  • Orally disintegrating tablets (ODTs): Employing taste-masking techniques with polymers like Gellan gum to enhance patient compliance and ease of administration. []
  • Thermo-reversible nasal in situ gels: Developing formulations with poloxamer 407 and mucoadhesive polymers to enhance nasal residence time and potentially target the brain. []

Q7: How is Atomoxetine Hydrochloride metabolized in the body?

A7: Atomoxetine Hydrochloride undergoes extensive metabolism, primarily in the liver. [] The cytochrome P450 2D6 (CYP2D6) enzyme plays a significant role in its biotransformation. [] In extensive metabolizers, the primary metabolite is 4-hydroxyatomoxetine, which is subsequently conjugated. []

Q8: How does the CYP2D6 polymorphism influence Atomoxetine Hydrochloride pharmacokinetics?

A8: The CYP2D6 polymorphism significantly affects Atomoxetine Hydrochloride disposition. [] Poor metabolizers, who lack functional CYP2D6 enzyme activity, exhibit prolonged systemic exposure to Atomoxetine Hydrochloride compared to extensive metabolizers. [] This difference highlights the importance of considering genetic variations in drug metabolism for personalized therapy.

Q9: What analytical techniques are commonly employed for the quantification of Atomoxetine Hydrochloride?

A9: Several analytical methods have been developed for Atomoxetine Hydrochloride quantification, including:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC): Widely used for its sensitivity, selectivity, and ability to separate the drug from impurities and degradation products. [, , , ]
  • UV Spectrophotometry: A simple and cost-effective technique for routine analysis, particularly in resource-limited settings. [, , , ]
  • High-performance thin-layer chromatography (HPTLC): Offers advantages in terms of speed, cost-effectiveness, and the ability to analyze multiple samples simultaneously. []
  • Chemiluminescence: Provides high sensitivity for Atomoxetine Hydrochloride detection, but requires specialized instrumentation. []
  • Capillary electrophoresis with electrochemiluminescence detection (CE-ECL): Offers high sensitivity and separation efficiency, particularly suitable for analyzing complex biological samples. []

Q10: How is the validity of analytical methods for Atomoxetine Hydrochloride established?

A10: Analytical methods for Atomoxetine Hydrochloride quantification undergo rigorous validation according to ICH guidelines. [, ] This process ensures that the methods are accurate, precise, specific, linear, robust, and reproducible, providing reliable results for quality control and research purposes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.